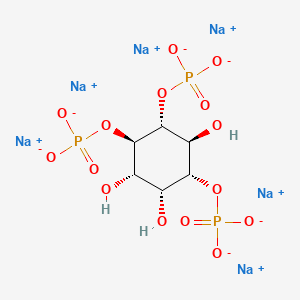

D-myo-Inositol, 1,4,5-tris(dihydrogen phosphate), sodium salt (1:6)

Description

Nuclear Magnetic Resonance (NMR)

¹H, ¹³C, and ³¹P NMR spectroscopy have been employed to confirm the structure and stereochemistry of D-myo-inositol 1,4,5-trisphosphate. Key findings include:

- ¹H NMR : Resonances for equatorial hydroxyl groups (2, 3, 6 positions) appear at δ 3.5–4.0 ppm, while axial protons near phosphate groups show downfield shifts (δ 4.2–4.5 ppm) .

- ³¹P NMR : Three distinct peaks at δ 0.5–1.5 ppm, corresponding to the three phosphate groups .

Table 2: Representative ³¹P NMR chemical shifts

| Phosphate Position | Chemical Shift (δ, ppm) |

|---|---|

| 1 | 1.2 |

| 4 | 0.8 |

| 5 | 1.4 |

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) of the sodium salt reveals a dominant peak at m/z 486.04 ([M]⁻), consistent with its molecular weight. Fragmentation patterns confirm the loss of sodium ions and phosphate groups, yielding characteristic ions at m/z 420.10 (free acid) and m/z 258.03 (inositol backbone) .

Comparative Analysis of Salt Forms (Sodium vs. Ammonium Salts)

The choice of counterion significantly impacts the physicochemical properties of D-myo-inositol 1,4,5-trisphosphate:

Table 3: Sodium vs. ammonium salt properties

- Solubility : The sodium salt exhibits higher aqueous solubility due to stronger ion-dipole interactions with water.

- Stability : Ammonium salts are prone to decomposition under humid conditions, whereas sodium salts remain stable during long-term storage .

- Structural Impact : Both salts retain identical stereochemical configurations, as confirmed by overlapping NMR spectra .

The sodium form is preferred for biochemical assays requiring precise solubility and minimal interference from volatile counterions .

Properties

CAS No. |

108340-81-4 |

|---|---|

Molecular Formula |

C6H15NaO15P3 |

Molecular Weight |

443.09 g/mol |

IUPAC Name |

hexasodium;(2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl) phosphate |

InChI |

InChI=1S/C6H15O15P3.Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);/t1-,2+,3+,4-,5-,6-;/m1./s1 |

InChI Key |

QPLQAGQALDTCOW-VCOBJLPNSA-N |

Isomeric SMILES |

[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Protection Strategies

Most synthetic routes start from commercially available myo-inositol , a meso compound with six hydroxyl groups. The key to successful synthesis is selective protection of hydroxyl groups to enable regioselective phosphorylation.

- Benzoylation is commonly used for selective protection. For example, selective benzoylation of myo-inositol yields tri-O-benzoyl derivatives that protect specific hydroxyl groups while leaving others free for phosphorylation.

- Other protecting groups include isopropylidene , allyl , and benzyl groups, which are introduced to block certain hydroxyls temporarily.

Optical Resolution

Since myo-inositol is meso, the synthesis must yield the optically active D-isomer:

- Optical resolution is achieved by derivatization into diastereoisomeric esters, such as menthoxyacetic esters , which can be separated by chromatography.

- Alternatively, chiral starting materials like D-pinitol and L-quebrachitol can be demethylated to yield optically pure myo-inositol derivatives, facilitating chiral synthesis.

Phosphorylation Methods

Phosphorylation is the key step to introduce phosphate groups at the 1, 4, and 5 positions:

- Phosphoramidite chemistry is widely used for efficient phosphorylation. For example, di-O-benzyl-di-N-isopropyl phosphoramidite reacts with protected myo-inositol derivatives in the presence of tetrazole to yield phosphite intermediates, which are then oxidized to phosphates using m-chloroperoxybenzoic acid.

- The o-xylylene N,N-diethyl phosphoramidite reagent has been reported to give quantitative yields of triphosphorylated products.

- Other phosphorylation reagents include phosphitylating agents and phosphoryl chlorides under controlled conditions.

Deprotection and Salt Formation

- After phosphorylation, protecting groups are removed by hydrogenolysis (e.g., catalytic hydrogenation) or acidic/basic hydrolysis, depending on the protecting groups used.

- Careful removal of protecting groups is essential to avoid migration or loss of phosphate groups.

- The free acid form of inositol trisphosphate is then converted to the trisodium salt by neutralization with sodium hydroxide or sodium salts, yielding a stable crystalline solid suitable for biological studies.

Representative Synthetic Sequence (Summary)

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Selective protection of myo-inositol hydroxyls | Benzoyl chloride in pyridine, or isopropylidene formation | Protected myo-inositol derivative |

| 2 | Optical resolution | Derivatization to diastereoisomeric esters (e.g., menthoxyacetyl chloride) | Separation of D-isomer |

| 3 | Phosphorylation | Phosphoramidite reagent + tetrazole, oxidation with m-CPBA | Triphosphorylated intermediate |

| 4 | Deprotection | Hydrogenolysis or acidic/basic hydrolysis | Free trisphosphate |

| 5 | Salt formation | Neutralization with NaOH | D-myo-inositol 1,4,5-trisphosphate trisodium salt |

Detailed Research Findings

- Tegge et al. (1989) reported a chiral synthesis starting from D-pinitol, involving selective benzoylation, phosphorylation using phosphoramidite chemistry, and oxidation with m-chloroperoxybenzoic acid, yielding optically pure D-myo-inositol 1,4,5-trisphosphate.

- A rapid and practical five-step synthesis from myo-inositol was described by another group, emphasizing minimal chromatographic purification and efficient orthoacetate to acetate protection conversion.

- Ozaki et al. demonstrated the preparation of crystalline, optically pure D-myo-inositol 1,4,5-trisphosphate salts (ammonium, sodium, potassium) via exhaustive phosphorylation of protected polyhydroxy derivatives using novel phosphitylating agents, achieving quantitative yields.

- Lampe’s thesis detailed synthesis of analogues using allyl and benzyl protections, regioselective phosphorylation, and selective deprotection strategies to yield functionalized trisphosphates.

- Commercially available D-myo-inositol 1,4,5-trisphosphate trisodium salt (≥95% purity) is typically prepared by these synthetic routes and provided as a solid with high water solubility (~10 mg/mL).

Notes on Analytical Characterization

Chemical Reactions Analysis

Types of Reactions: D-MYO-INOSITOL 1,4,5-TRISPHOSPHATE HEXASODIUM SALT primarily undergoes hydrolysis and phosphorylation reactions. It can also participate in complex formation with metal ions.

Common Reagents and Conditions:

Hydrolysis: Typically occurs in aqueous solutions under mild acidic or basic conditions.

Phosphorylation: Requires phosphorylating agents such as phosphoric acid or its derivatives under controlled conditions.

Major Products: The major products formed from these reactions include various phosphorylated derivatives of inositol and free inositol upon complete hydrolysis .

Scientific Research Applications

Calcium Signaling Studies

D-myo-Ins(1,4,5)P₃ is primarily utilized to study calcium signaling pathways. It activates inositol trisphosphate receptors (IP3Rs) on the endoplasmic reticulum, leading to Ca²⁺ release. This mechanism is fundamental in understanding various physiological processes:

- Neurotransmission : Research indicates that D-myo-Ins(1,4,5)P₃ plays a role in synaptic plasticity and memory formation by modulating neurotransmitter release .

- Cardiac Function : Studies have shown that alterations in D-myo-Ins(1,4,5)P₃ signaling can affect cardiac contractility and rhythm .

Pharmacological Research

The compound is also significant in pharmacological studies where it serves as a tool to investigate the effects of drugs on calcium signaling pathways:

- Drug Development : D-myo-Ins(1,4,5)P₃ analogs are being explored for their potential therapeutic effects against diseases characterized by dysregulated calcium signaling such as heart disease and neurodegenerative disorders .

- Agonist Studies : Its role as an agonist for IP3Rs makes it essential for screening potential drug candidates that target these receptors .

Cellular Mechanism Investigations

D-myo-Ins(1,4,5)P₃ is used extensively to elucidate cellular mechanisms:

- Cell Proliferation and Apoptosis : Research indicates that it influences pathways related to cell survival and apoptosis through its action on Ca²⁺ levels .

- Signal Transduction Pathways : The compound aids in understanding complex signaling networks involving protein kinases and phosphatases .

Case Studies

Mechanism of Action

The primary mechanism of action of D-MYO-INOSITOL 1,4,5-TRISPHOSPHATE HEXASODIUM SALT involves binding to its receptor on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium concentration triggers various cellular responses, including muscle contraction, secretion, and metabolism regulation .

Comparison with Similar Compounds

myo-Inositol 1,4,6-Trisphosphate

This regioisomer, modified at position 6 instead of 5, exhibits distinct receptor affinity. Studies show that D-myo-inositol 1,4,6-trisphosphate derivatives, such as DL-3-deoxy-2-O-methyl variants, demonstrate reduced Ca²⁺ release activity compared to InsP₃, highlighting the importance of the 5-phosphate group for IP₃R activation .

D-myo-Inositol 2,4,5-Trisphosphate

A positional isomer with phosphate groups at 2, 4, and 5 positions shows negligible binding to IP₃Rs, emphasizing the necessity of the 1-phosphate for receptor interaction .

Metabolic Derivatives

D-myo-Inositol 1,3,4,5-Tetrakisphosphate (InsP₄)

InsP₄, a phosphorylated metabolite of InsP₃, modulates Ca²⁺ signaling by enhancing InsP₃ sensitivity at IP₃Rs or regulating plasma membrane Ca²⁺ channels . Unlike InsP₃, InsP₄ is metabolized to 1,3,4-trisphosphate and 3,4-bisphosphate in soluble extracts, indicating divergent metabolic pathways .

D-myo-Inositol 1,4-Bisphosphate (InsP₂)

A product of InsP₃ dephosphorylation, InsP₂ lacks Ca²⁺-releasing activity but may regulate downstream kinases .

6-Deoxy-6-Fluoro-myo-Inositol 1,4,5-Trisphosphate

Fluorination at position 6 abolishes agonist activity, demonstrating that hydroxyl group integrity at this position is crucial for IP₃R binding .

Benzoylated Derivatives (e.g., 2,3,6-Tri-benzoyl-myo-inositol 1,4,5-Trisphosphate)

Lipophilic analogs with benzoyl groups exhibit enhanced membrane permeability but reduced receptor affinity, suggesting steric hindrance from acyl modifications .

Non-Inositol Agonists

Adenophostin A

This microbial metabolite is a potent IP₃R agonist, with ~10-fold higher affinity than InsP₃ due to its adenine-glycoside moiety mimicking the 1-phosphate interaction .

Arachidonic Acid

Though structurally unrelated, arachidonic acid mobilizes ER Ca²⁺ with potency comparable to InsP₃, suggesting convergent signaling pathways in pancreatic islets .

Key Research Findings

Receptor Specificity: IP₃Rs exhibit subtype-specific responses. For example, adenophostin A preferentially activates type 1 IP₃Rs, while InsP₃ binds all subtypes .

Metabolic Regulation : InsP₃ is dephosphorylated to InsP₂ within seconds, whereas InsP₄ persists longer, enabling sustained signaling modulation .

Disease Implications : Dysregulated IP₃R activity is linked to neurodegenerative diseases, including Alzheimer’s and Huntington’s, due to disrupted Ca²⁺ homeostasis .

Data Tables

Table 1: Comparative Analysis of InsP₃ and Analogues

Biological Activity

D-Myo-inositol 1,4,5-trisphosphate sodium salt (InsP3) is a crucial second messenger involved in various cellular processes, particularly in the mobilization of calcium ions (Ca²⁺) from intracellular stores. This compound plays a significant role in signal transduction pathways, influencing physiological functions such as muscle contraction, neurotransmitter release, and cell growth. This article delves into the biological activity of InsP3, highlighting its mechanisms of action, effects on cellular signaling, and implications in health and disease.

Calcium Mobilization

InsP3 is synthesized from phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) upon activation by various receptors. The primary action of InsP3 is to bind to InsP3 receptors (IP3Rs) located on the endoplasmic reticulum (ER), leading to the release of Ca²⁺ into the cytoplasm. This process is essential for various cellular functions:

- Muscle Contraction : The increase in intracellular Ca²⁺ concentration triggers muscle contractions.

- Neurotransmitter Release : In neurons, Ca²⁺ influx stimulates the release of neurotransmitters.

- Cell Growth and Proliferation : Elevated Ca²⁺ levels can activate signaling pathways that promote cell growth.

Enzymatic Regulation

InsP3 is also regulated by enzymes such as InsP3 3-kinase and InsP3 5-phosphatase. These enzymes modulate the levels of InsP3 and its derivatives, thus influencing calcium signaling dynamics:

- InsP3 3-Kinase : Converts InsP3 to D-Myo-inositol 1,3,4,5-tetrakisphosphate (InsP4), which can further influence Ca²⁺ signaling.

- InsP3 5-Phosphatase : Dephosphorylates InsP3 to produce inositol 4,5-bisphosphate (Ins(4,5)P2), terminating the signaling cascade.

Effects on Vascular Reactivity

Recent studies have demonstrated that low doses of myo-inositol (a structural analog of InsP3) can protect against oxidative stress in vascular tissues. For instance, a study reported that myo-inositol at a concentration of 1 µM improved vascular reactivity in rat thoracic arteries by modulating nitric oxide release and reducing hydrogen peroxide production. This suggests that myo-inositol may have protective cardiovascular effects through its influence on Ca²⁺ signaling and oxidative stress management .

Study on Oxidative Stress

A detailed investigation examined the effects of myo-inositol on oxidative stress in vitro. The findings indicated that myo-inositol significantly reduced protein carbonylation and improved thiol group levels in human plasma exposed to oxidative agents. These results highlight the potential of myo-inositol as a nutraceutical agent capable of protecting vascular health against environmental stressors .

Role in Cancer Biology

Research has also explored the role of InsP3 in cancer biology. The A isoform of InsP3 kinase has been implicated in tumor growth and metastasis. Elevated expression levels of this enzyme have been observed in various tumor types, suggesting that targeting InsP3 signaling pathways may provide therapeutic avenues for cancer treatment .

Summary Table of Biological Activities

Q & A

Q. How is D-myo-inositol 1,4,5-trisphosphate (IP3) used to induce Ca²⁺ release in non-excitable cells?

Researchers typically employ IP3 in permeabilized cell systems or microinjection to study intracellular Ca²⁺ mobilization. To ensure specificity, controls include using IP3 receptor antagonists (e.g., heparin) or caged IP3 derivatives for spatially/temporally controlled release via UV photolysis . Quantification of Ca²⁺ flux is achieved via fluorescent indicators (e.g., Fura-2) or electrophysiological measurements of endoplasmic reticulum Ca²⁺ channels .

Q. What methodologies are used to detect IP3 levels in live cells?

Fluorescent probes, such as imidazolium-based receptors with pyrene moieties, enable real-time detection of IP3 via fluorescence quenching upon binding. Competitive radioligand assays using ³H-labeled IP3 or mass spectrometry-based quantification of inositol phosphate metabolites are also standard . For dynamic studies, caged IP3 derivatives allow controlled release and monitoring of downstream Ca²⁺ signals .

Q. How do researchers validate IP3 receptor (IP3R) subtype specificity in experimental models?

Subtype-specific antibodies (e.g., anti-IP3R type II or III) are used in immunofluorescence or Western blotting to confirm receptor expression . Functional validation involves siRNA knockdown or CRISPR-Cas9 knockout of specific IP3R isoforms, followed by Ca²⁺ imaging to assess residual activity. Competitive binding assays with adenophostin A (a high-affinity IP3R agonist) further distinguish subtype selectivity .

Q. What controls are essential when studying IP3 metabolism in enzymatic assays?

Include negative controls with heat-inactivated enzymes or kinase/phosphatase inhibitors (e.g., Li⁺ for inositol monophosphatase inhibition). Use stable isotope-labeled IP3 analogs to track metabolic pathways via LC-MS. Calmodulin antagonists (e.g., W-7) are critical when studying IP3 3-kinase A activation to isolate calcium/calmodulin-dependent effects .

Advanced Research Questions

Q. How can structural modifications of IP3 resolve contradictions in receptor binding affinity data?

Synthesis of regioselective analogs (e.g., 5-phosphonate or carboxymethyl derivatives) helps identify critical phosphate interactions. X-ray crystallography of IP3R ligand-binding domains complexed with analogs (e.g., adenophostin A) reveals stereochemical requirements. Mutagenesis studies targeting IP3R residues (e.g., K262 in the binding pocket) further validate structural determinants .

Q. What experimental designs address conflicting data on IP3 3-kinase A regulation by Ca²⁺/calmodulin?

Use Ca²⁺ chelators (e.g., BAPTA-AM) to dissect calcium-dependent vs. calcium-independent kinase activity. Co-immunoprecipitation with calmodulin-Sepharose confirms direct interaction. Phosphorylation assays with CaMKII inhibitors (e.g., KN-93) clarify the role of calcium/calmodulin-dependent kinase II in IP3 3-kinase activation .

Q. How can researchers differentiate IP3-induced local vs. global Ca²⁺ signals in polarized cells?

Employ genetically encoded Ca²⁺ indicators (e.g., GCaMP6) targeted to subcellular compartments (e.g., ER, mitochondria). Uncaging IP3 in restricted cellular regions via two-photon microscopy allows spatial resolution. Pharmacological disruption of ER-plasma membrane junctions (e.g., using junctophilin knockdown) isolates localized signaling effects .

Q. What strategies resolve discrepancies in IP3 metabolite quantification across studies?

Standardize extraction protocols (e.g., perchloric acid precipitation) to minimize degradation. Use internal standards (e.g., ¹³C-labeled IP3) for LC-MS normalization. Cross-validate results with enzymatic assays, such as IP3 3-kinase activity measurements, to confirm metabolite identity .

Q. How do researchers assess the functional impact of IP3 receptor clustering in signal amplification?

Single-particle tracking via total internal reflection fluorescence (TIRF) microscopy visualizes IP3R clustering dynamics. Förster resonance energy transfer (FRET) probes (e.g., IP3R-FKBP12 fusion proteins) detect conformational changes during clustering. Computational modeling of Ca²⁺ puffs/sparks integrates clustering data to predict signal propagation .

Q. What advanced techniques elucidate the role of IP3 isomers in competing signaling pathways?

Synthesize enantiomerically pure isomers (e.g., D-chiro-inositol 1,4,5-trisphosphate) via chiral auxiliaries or enzymatic resolution. Functional screening in IP3R-null cells transfected with specific receptor subtypes identifies isomer-specific activation. Metabolomic profiling after isomer treatment reveals downstream pathway divergence (e.g., Akt vs. MAPK activation) .

Methodological Tables

Q. Table 1: Key Techniques for IP3 Receptor Characterization

Q. Table 2: Common IP3 Analogs and Their Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.